REACTION_CXSMILES
|
[H-].[Na+].[N:3]1([CH2:8][CH2:9][OH:10])[CH2:7][CH2:6][CH2:5][CH2:4]1.F[C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=1[N+:22]([O-])=O>C1COCC1>[N:3]1([CH2:8][CH2:9][O:10][C:12]2[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:13]=2[NH2:22])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:0.1|
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Name
|
|
Quantity
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0.68 mL
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Type
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reactant
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Smiles
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N1(CCCC1)CCO
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Name
|
|
Quantity
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0.67 mL
|
Type
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reactant
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Smiles
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FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Bubbling
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Type
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ADDITION
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Details
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was added
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Type
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CUSTOM
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Details
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completion of the reaction
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Type
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CUSTOM
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Details
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The reaction was quenched by addition of H2O
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Type
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EXTRACTION
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Details
|
the mixture was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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dried with MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
|
Smiles
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N1(CCCC1)CCOC1=C(C=C(C=C1)C(F)(F)F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |